molecular formula C11H15BrN4O2 B14897745 1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one

1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one

Cat. No.: B14897745
M. Wt: 315.17 g/mol
InChI Key: RAOJLEAYRHHMPM-UHFFFAOYSA-N
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Description

1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one is a piperazine-based small molecule characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a methoxyethyl ketone group attached to the piperazine nitrogen.

Properties

Molecular Formula

C11H15BrN4O2

Molecular Weight

315.17 g/mol

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C11H15BrN4O2/c1-18-8-10(17)15-2-4-16(5-3-15)11-13-6-9(12)7-14-11/h6-7H,2-5,8H2,1H3

InChI Key

RAOJLEAYRHHMPM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one typically involves the following steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.

    Formation of Piperazine Derivative: The 5-bromopyrimidine is then reacted with piperazine under appropriate conditions to form 5-bromopyrimidin-2-yl)piperazine.

    Methoxyethanone Addition: Finally, the piperazine derivative is reacted with 2-methoxyethanone in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Hydrolysis: The methoxyethanone group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids or alcohols.

Scientific Research Applications

1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.

    Pharmacology: The compound is studied for its potential pharmacological activities, including its effects on neurotransmitter receptors and enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The bromopyrimidine moiety can bind to active sites or allosteric sites on these targets, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the methoxyethanone group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Features :

  • Core : The piperazine ring provides a rigid scaffold for substituent attachment, facilitating interactions with biological targets such as receptors or enzymes.
  • Methoxyethyl Ketone : The 2-methoxyethan-1-one side chain contributes to solubility and metabolic stability, as methoxy groups often reduce oxidative degradation .

Subsequent functionalization with the methoxyethyl ketone group might involve nucleophilic substitution or acylation reactions.

Biological Relevance :
Piperazine derivatives with similar structures exhibit antioxidant activity and CNS effects. For instance, a related compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one, demonstrated significant antioxidant and central activity in preclinical studies . The bromine atom in the target compound may further enhance halogen bonding interactions, a critical factor in drug-receptor binding .

Comparison with Similar Compounds

The structural and functional properties of 1-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)-2-methoxyethan-1-one are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound 5-Bromopyrimidin-2-yl, 2-methoxyethyl ~326.1* Antioxidant, CNS activity (predicted)
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone 5-Bromopyridin-2-yl, trifluoroethyl 334.1 Halogen bonding, enzyme inhibition
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol 5-Bromopyrimidin-2-yl, ethanol 287.1 High solubility, metal ion complexation
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one 3,5-di-tert-butyl-4-hydroxybenzyl 389.5 Antioxidant, neuroprotective
1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone Sulfonyl, tetrazolyl-thioethyl 507.6 Antiproliferative activity

*Calculated based on molecular formula.

Key Comparison Points:

Structural Variations and Electronic Effects

  • Pyrimidine vs. Pyridine Rings: The target compound’s pyrimidine ring (vs.
  • Trifluoroethyl vs. Methoxyethyl : The trifluoroethyl group in provides strong electron-withdrawing effects, whereas the methoxyethyl group in the target compound balances hydrophobicity and solubility .

Pharmacokinetic Properties

  • Solubility: The ethanol-substituted analog in shows high aqueous solubility due to its hydroxyl group, whereas the target compound’s methoxy group offers moderate solubility, likely requiring formulation enhancements.
  • Metabolic Stability : The trifluoroethyl group in resists oxidative metabolism, whereas the methoxyethyl group may undergo demethylation, necessitating further prodrug optimization.

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